Hydrolytic Stability vs. C1-Desmethyl Analog
Ethyl 2-amino-1-methylcyclohexane-1-carboxylate possesses a quaternary C1 center with a geminal methyl and ethyl ester group, which increases the steric crowding around the ester carbonyl compared to the des-methyl analog ethyl 2-aminocyclohexane-1-carboxylate . According to Newman's 'Rule of Six', the rate of ester hydrolysis is inversely related to the number of atoms located within six bonds of the attacking nucleophile; the additional C1-methyl adds three more atoms (the methyl hydrogens) in the steric sphere, predicted to lower the alkaline hydrolysis rate by a factor of approximately 2–5× relative to the C1-desmethyl comparator [1].
| Evidence Dimension | Predicted relative rate of alkaline ester hydrolysis (steric factor) |
|---|---|
| Target Compound Data | Ethyl 2-amino-1-methylcyclohexane-1-carboxylate; quaternary C1 center with geminal methyl and ester; higher steric hindrance |
| Comparator Or Baseline | Ethyl 2-aminocyclohexane-1-carboxylate (C9H17NO2, CAS 64162-07-8); tertiary C1 center with only hydrogen and ester |
| Quantified Difference | Estimated 2–5× slower hydrolysis rate for the 1-methyl compound based on Newman's Rule of Six additive steric contributions |
| Conditions | Class-level inference from general ester hydrolysis kinetics under alkaline conditions; no direct head-to-head experimental data available |
Why This Matters
For procurement of intermediates destined for multi-step synthesis, the slower hydrolytic degradation of the 1-methyl compound translates to longer bench stability in basic reaction media and fewer impurities from premature ester cleavage.
- [1] Newman, M. S. (1950). Some observations concerning steric factors. Journal of the American Chemical Society, 72(10), 4783–4786. View Source
